molecular formula C21H24F2N6OS B2536732 2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946211-58-1

2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2536732
CAS No.: 946211-58-1
M. Wt: 446.52
InChI Key: JEGAUOUDEGYJKD-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound known for its interesting chemical properties and significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This compound features a unique structure combining fluorinated aromatic rings, pyrazolopyrimidine, and thioether functionalities, which contribute to its diverse reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide generally involves multi-step organic reactions A typical synthetic route might start with the fluorination of a benzamide precursor, followed by the formation of the pyrazolopyrimidine core through cyclization reactions

Industrial Production Methods

In industrial settings, the production of this compound would require efficient and scalable methods, often involving optimized synthetic routes that minimize steps and maximize yield. Advanced techniques such as continuous flow chemistry and automation could be employed to enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thioether group in the compound can be oxidized to form sulfoxide or sulfone derivatives under suitable conditions.

  • Reduction: The pyrazolopyrimidine ring may undergo reduction reactions to modify its electronic properties and reactivity.

Common Reagents and Conditions

  • Oxidation: Typical oxidizing agents might include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents for nucleophilic aromatic substitution.

Major Products Formed

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction could lead to modified pyrazolopyrimidine derivatives.

  • Substitution might introduce functional groups like amines, alkyls, or halides to the aromatic ring.

Scientific Research Applications

This compound has notable applications in various scientific research areas:

  • Chemistry: Its unique structure allows it to serve as a building block for complex organic synthesis, helping to develop new molecules with diverse functionalities.

  • Biology: It can be used as a probe to study biological processes, particularly those involving signaling pathways and enzyme interactions.

  • Medicine: Due to its potential biological activity, it is investigated for its therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral properties.

  • Industry: The compound's chemical stability and reactivity make it useful in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is complex and depends on its specific application. In medicinal contexts, it may target specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Its interaction with molecular targets often involves binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-(2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2,4-Difluoro-N-(2-(4-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2,4-Difluoro-N-(2-(4-(phenylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Uniqueness

The presence of the isopropylthio group and pyrrolidine ring in 2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide sets it apart from similar compounds. These moieties can significantly influence the compound's chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for specific research applications.

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N6OS/c1-13(2)31-21-26-18(28-8-3-4-9-28)16-12-25-29(19(16)27-21)10-7-24-20(30)15-6-5-14(22)11-17(15)23/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGAUOUDEGYJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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